molecular formula C17H15N3O B6211223 5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1042588-95-3

5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B6211223
CAS No.: 1042588-95-3
M. Wt: 277.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one is a synthetic organic molecule that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a benzodiazole core with an ethynylphenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative under acidic conditions.

    Introduction of the Ethynylphenyl Group: The ethynylphenyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.

    Aminoethyl Substitution: The aminoethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations would include the selection of catalysts, solvents, and purification methods to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.

    Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, benzodiazole derivatives are known for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound could be explored for similar applications, particularly in the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological activities could be investigated for the treatment of diseases such as cancer, infections, and neurological disorders. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals or dyes.

Mechanism of Action

The mechanism of action of 5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one would depend on its specific biological target. Generally, benzodiazole derivatives can interact with enzymes or receptors, modulating their activity. The ethynylphenyl group may enhance binding affinity or selectivity, while the aminoethyl group could facilitate interactions with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 5-{1-[(3-phenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one
  • 5-{1-[(3-ethynylphenyl)amino]ethyl}-1H-1,3-benzodiazol-2-one
  • 5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzothiazol-2-one

Uniqueness

The presence of the ethynyl group in 5-{1-[(3-ethynylphenyl)amino]ethyl}-2,3-dihydro-1H-1,3-benzodiazol-2-one distinguishes it from other benzodiazole derivatives. This group can participate in unique chemical reactions and may enhance the compound’s biological activity by improving its interaction with specific molecular targets.

Properties

CAS No.

1042588-95-3

Molecular Formula

C17H15N3O

Molecular Weight

277.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.